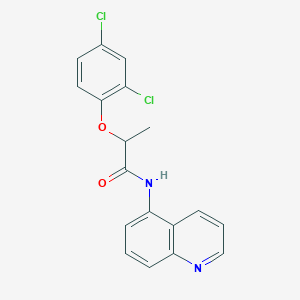![molecular formula C18H15N5OS B278345 N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B278345.png)
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide, also known as MTTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor cell invasion and metastasis. Inflammation studies have shown that N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines. In neuroprotection research, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to inhibit tumor cell growth and metastasis, induce apoptosis, and reduce angiogenesis. In inflammation studies, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of NF-κB, and reduce inflammation in animal models. In neuroprotection research, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to protect against oxidative stress, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit tumor cell growth and metastasis, and its potential as a neuroprotective agent. However, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide also has limitations, including its limited solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide, including its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, future research should focus on the development of novel derivatives of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide with improved solubility and bioavailability.
Synthesis Methods
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide can be synthesized through a multistep process involving the condensation of 2-phenylacetyl chloride with 3-amino-5-methylthio-1,2,4-triazole, followed by the reaction with 3-nitrobenzaldehyde and reduction with sodium dithionite. The resulting product is then treated with acetic anhydride to yield N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide in high yield and purity.
Scientific Research Applications
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and neuroprotection. In cancer research, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has shown promising results as an inhibitor of tumor cell growth and metastasis. Inflammation studies have shown that N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neuroprotection research, N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
properties
Product Name |
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide |
|---|---|
Molecular Formula |
C18H15N5OS |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H15N5OS/c1-12-20-21-18-23(12)22-17(25-18)14-8-5-9-15(11-14)19-16(24)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,19,24) |
InChI Key |
XMIKEPJNAVOCAS-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B278264.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)